

An In-depth Technical Guide on the Thermodynamic Properties of 4-Decene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **4-decene**, a ten-carbon alkene with importance in various chemical syntheses. This document collates available calculated thermodynamic data, outlines methodologies for their experimental determination, and presents a hypothetical reaction pathway relevant to potential applications in drug development and other fields requiring fine chemical synthesis.

Core Thermodynamic Properties of 4-Decene

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in chemical processes. For **4-decene**, which exists as cis and trans stereoisomers, these properties can differ. The following tables summarize key calculated thermodynamic data for both isomers.

Table 1: Calculated Thermodynamic Properties of cis-4-Decene



Property	Value	Units	Source
Standard Gibbs Free Energy of Formation (ΔfG°)	Value Not Available	kJ/mol	
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	Value Not Available	kJ/mol	
Enthalpy of Fusion at Standard Conditions (ΔfusH°)	Value Not Available	kJ/mol	
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)	42.7±0.4	kJ/mol	[1]

Table 2: Calculated Thermodynamic Properties of trans-

4-Decene

Property	Value	Units	Source
Standard Gibbs Free Energy of Formation (ΔfG°)	113.54	kJ/mol	[2]
Enthalpy of Formation at Standard Conditions (ΔfH°gas)	-132.51	kJ/mol	[2]
Enthalpy of Fusion at Standard Conditions (ΔfusH°)	21.86	kJ/mol	[2]
Enthalpy of Vaporization at Standard Conditions (ΔναρΗ°)	37.81	kJ/mol	[2]



Note: The data presented is primarily based on computational models and estimations. Experimental values may vary.

Experimental Determination of Thermodynamic Properties

Precise experimental determination of thermodynamic properties is crucial for validating calculated data and for process design. The primary methods for alkenes like **4-decene** are calorimetry-based.

Experimental Protocol: Combustion Calorimetry

This method is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

- Sample Preparation: A precisely weighed sample of purified **4-decene** is placed in a crucible inside a high-pressure vessel known as a bomb.
- Pressurization: The bomb is sealed and filled with an excess of pure oxygen to ensure complete combustion.
- Calorimeter Setup: The bomb is submerged in a known mass of water within an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited electrically.
- Data Acquisition: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the moles of the sample combusted.

Experimental Protocol: Hydrogenation Calorimetry



This technique is employed to measure the enthalpy of hydrogenation, which can reveal differences in the stability of alkene isomers.

- Catalyst and Solvent: A catalytic amount of a hydrogenation catalyst, such as platinum oxide or palladium on carbon, is suspended in an inert solvent within the reaction vessel of a calorimeter.
- Sample Introduction: A known amount of **4-decene** is introduced into the reaction vessel.
- Hydrogenation: The system is saturated with hydrogen gas, and the reaction is initiated, often by breaking a vial containing the alkene.
- Temperature Monitoring: The change in temperature of the system due to the exothermic hydrogenation reaction is carefully measured.
- Enthalpy Calculation: The enthalpy of hydrogenation is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.

Estimation of Thermodynamic Properties: Benson Group Additivity

When experimental data is unavailable, the Benson group additivity method provides a reliable means of estimating thermodynamic properties such as heat capacity, entropy, and enthalpy of formation.[3][4] This method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[3][5]

For **4-decene**, the molecule would be dissected into groups such as C-(C)(H)3 for the terminal methyl groups, C-(C)2(H)2 for the internal methylene groups, and Cd-(C)(H) for the carbons involved in the double bond.[5] Each of these groups has an empirically determined value for its contribution to the overall thermodynamic property. Corrections for symmetry and stereochemistry (i.e., cis or trans isomers) are also applied to refine the estimation.[4]

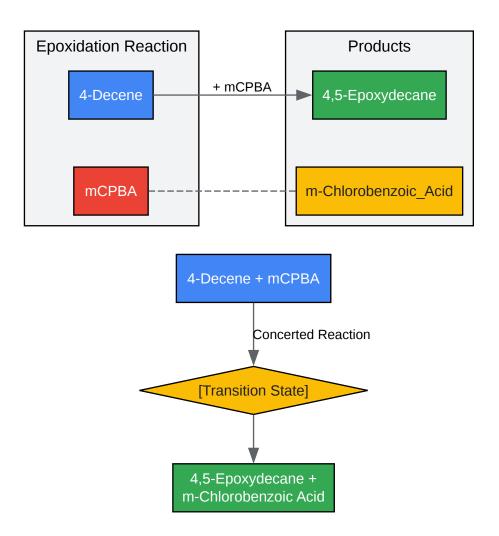
Relevance in Chemical Synthesis and Drug Development



While there is no direct evidence of **4-decene** being involved in specific signaling pathways for drug development, its functional group, the alkene, is a versatile starting point for the synthesis of various molecules, some of which could have biological activity. A common and important reaction of alkenes is epoxidation.

Hypothetical Pathway: Epoxidation of 4-Decene

Epoxidation of **4-decene** would yield 4,5-epoxydecane. This reaction is significant as epoxides are highly reactive intermediates that can be opened to form a variety of functional groups, making them valuable in the synthesis of complex molecules, including potential drug candidates. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[6][7]



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